

Introduction: The Enduring Significance of the Pyridine Carboxamide Scaffold

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Compound of Interest

Compound Name: *N*-(4-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B11022292

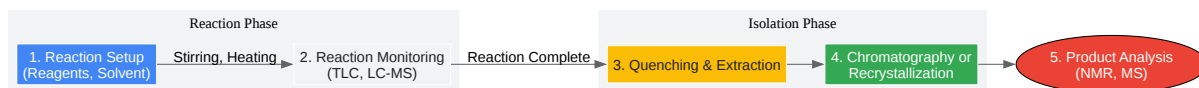
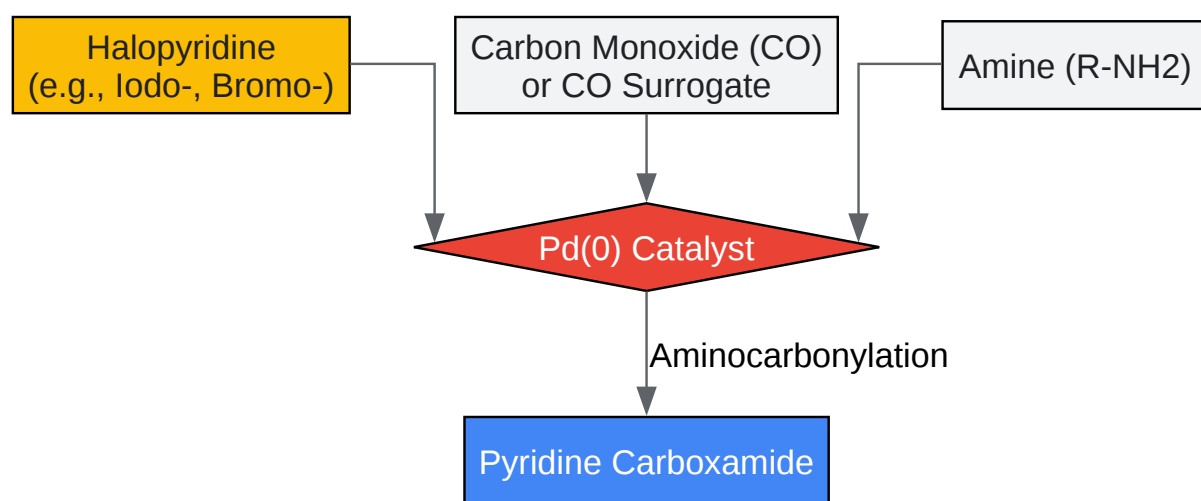
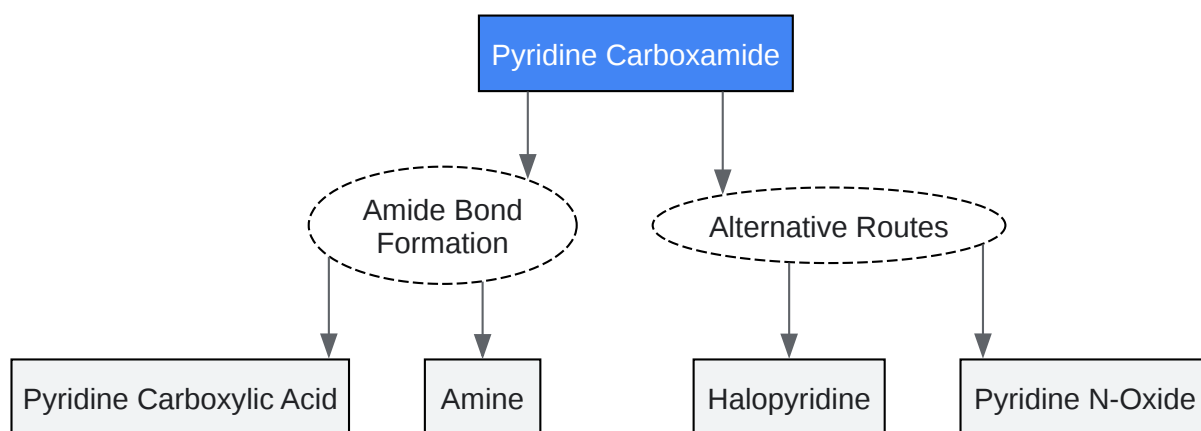
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The pyridine carboxamide moiety is a cornerstone of modern medicinal chemistry, renowned for its versatile role as a pharmacophore in a vast array of therapeutic agents.[1][2] Its prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an attractive scaffold for designing molecules that interact with high specificity and affinity towards biological targets.[1] From fungicides like boscalid to potent enzyme inhibitors for cancer immunotherapy, the applications are extensive and continue to grow.[3][4][5] This guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of the core synthetic strategies, field-proven insights into experimental design, and detailed protocols for the assembly of novel pyridine carboxamide compounds.

Chapter 1: A Retrosynthetic Blueprint for Pyridine Carboxamide Synthesis

At its core, the synthesis of a pyridine carboxamide involves the formation of an amide bond. The most direct and common retrosynthetic disconnection is across this C-N bond, leading to two primary precursors: a pyridine carboxylic acid (or a derivative thereof) and an amine. This fundamental approach forms the basis of the most widely employed synthetic strategies.

However, alternative disconnections offer valuable flexibility, particularly when the requisite pyridine carboxylic acid is not readily accessible. These alternative pathways, such as those originating from halopyridines or pyridine N-oxides, provide crucial alternative entry points to the target scaffold.



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Sources

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